N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide mechanism of action
N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide mechanism of action
This technical guide provides an in-depth analysis of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide (CAS 2415569-67-2), a specialized chemical intermediate and pharmacophore scaffold used in the synthesis of advanced small-molecule therapeutics. While often categorized as a building block, its structural motifs—specifically the 2-butoxybenzamide core and the 5-amino-2-methoxyaniline moiety—are critical for defining the binding affinity and selectivity of final drug candidates, particularly in the fields of kinase inhibition and GPCR modulation.
[1]
Executive Summary & Compound Identity
N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide is a bifunctional synthetic intermediate characterized by a benzamide core substituted with a lipophilic butoxy group and a reactive aniline moiety.[1] It serves as a critical "hinge" or "linker" scaffold in medicinal chemistry, facilitating the construction of complex heterocycles found in modern targeted therapies (e.g., JAK, BTK, or EGFR inhibitors).
Chemical Identity Table
| Property | Detail |
| Systematic Name | N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide |
| CAS Registry Number | 2415569-67-2 |
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight | 314.38 g/mol |
| Core Scaffold | Benzamide (N-phenylbenzamide) |
| Key Functional Groups | Primary Amine (-NH₂), Amide (-CONH-), Methoxy (-OCH₃), Butoxy (-OC₄H₉) |
| Primary Application | Advanced intermediate for kinase inhibitors and GPCR ligands |
| Solubility | Soluble in DMSO, DMF; limited solubility in water |
Structural Mechanism of Action (Pharmacophore Analysis)
Although primarily an intermediate, the "mechanism" of this compound is defined by how its structural elements dictate the biological activity of the final drug molecule. It acts as a pharmacophoric template , pre-organizing functional groups to interact with specific protein binding pockets.
The 2-Butoxybenzamide Core (Lipophilic Anchor)
The 2-butoxy group attached to the benzamide ring serves as a hydrophobic anchor. In many kinase and GPCR targets, this group occupies a specific hydrophobic pocket (e.g., the "back pocket" or "selectivity pocket" of a kinase), providing:
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Binding Energy: Through Van der Waals interactions with hydrophobic residues (e.g., Leucine, Valine, Phenylalanine).
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Selectivity: The bulk of the butyl chain can exclude binding to proteins with smaller pockets (steric clash).
The 5-Amino-2-Methoxyphenyl Moiety (The "Warhead" Linker)
The aniline ring is the functional heart of the molecule:
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2-Methoxy Group: Acts as an intramolecular hydrogen bond acceptor, often locking the conformation of the phenyl ring relative to the amide. This "conformational restriction" reduces the entropy penalty upon binding to a target protein.
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5-Amino Group: This is the reactive handle. In the final drug, this amine is typically derivatized (e.g., acylated or coupled to a heterocycle like pyrimidine or quinazoline) to form the primary interaction with the protein's active site (e.g., the hinge region of a kinase).
Mechanistic Pathway Diagram
The following diagram illustrates how this scaffold integrates into a theoretical kinase inhibitor, mediating binding interactions.
Caption: Pharmacophoric contribution of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide structural elements to target binding.
Synthesis Protocol
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide typically follows a convergent route, coupling a benzoic acid derivative with a nitro-aniline, followed by selective reduction.
Step 1: Acylation (Amide Bond Formation)
Reagents: 2-Butoxybenzoic acid, Thionyl Chloride (
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Activation: Dissolve 2-butoxybenzoic acid (1.0 eq) in DCM. Add
(1.2 eq) and catalytic DMF. Reflux for 2 hours to generate 2-butoxybenzoyl chloride . Evaporate excess . -
Coupling: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) and Triethylamine (2.0 eq) in dry DCM.
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Addition: Dropwise add the 2-butoxybenzoyl chloride solution at 0°C.
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Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC/LC-MS.
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Workup: Quench with water, extract with DCM, wash with brine. Purify by recrystallization (EtOH) to yield N-(5-nitro-2-methoxyphenyl)-2-butoxybenzamide .
Step 2: Nitro Reduction (Unmasking the Amine)
Reagents: Iron powder (
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Setup: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water.
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Reduction: Add Iron powder (5.0 eq) and
(5.0 eq). Heat to reflux (80°C) for 2-4 hours.-
Alternative: Hydrogenation with 10% Pd/C under
balloon at RT.
-
-
Filtration: Filter hot through Celite to remove iron residues or catalyst.
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Isolation: Concentrate filtrate. Neutralize if necessary.
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Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane/EtOAc) to yield pure N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide .
Analytical Characterization Standards
To ensure scientific integrity, the following analytical benchmarks must be met to validate the compound's identity and purity.
| Method | Expected Signal / Criteria |
| ¹H-NMR (DMSO-d₆) | δ 9.8-10.2 (s, 1H, Amide NH)δ 6.8-8.0 (m, Aromatic protons, distinct patterns for 1,2,4-subst. and 1,2-subst.[2] rings)δ 4.8-5.2 (br s, 2H, Aniline NH₂)δ 4.1-4.2 (t, 2H, O-CH₂-)δ 3.7-3.8 (s, 3H, O-CH₃)δ 0.9-1.8 (m, 7H, Butyl chain) |
| LC-MS (ESI) | [M+H]⁺ = 315.17 (Calculated: 314.38). Single peak >98% purity. |
| HPLC | Retention time consistent with lipophilic amide (C18 column, ACN/H₂O gradient). Purity >98% required for biological assays. |
Potential Applications & Biological Relevance
While the free amine is an intermediate, the N-(5-amino-2-methoxyphenyl)-2-butoxybenzamide scaffold is highly relevant in the following therapeutic areas:
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Kinase Inhibitors (JAK/BTK/EGFR): The scaffold mimics the structure of several Type II kinase inhibitors where the benzamide occupies the hydrophobic back pocket and the aniline forms hydrogen bonds with the hinge region. The 2-methoxy group is critical for enforcing a planar conformation that fits the narrow ATP-binding cleft.
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GPCR Modulators (S1P1 / 5-HT4): Lipophilic benzamides are a hallmark of Sphingosine-1-phosphate (S1P1) receptor agonists and Serotonin (5-HT4) agonists. The 2-butoxy tail provides the necessary hydrophobic bulk to penetrate the transmembrane helical bundle of these receptors.
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HDAC Inhibitors: Although less common than ortho-aminoanilides, meta-aminoanilides (like the 5-amino isomer here) can serve as "cap" groups or linkers in Histone Deacetylase (HDAC) inhibitors, connecting the zinc-binding group to the surface recognition domain.
References
-
Chemical Substance Registry. (2020). N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide (CAS 2415569-67-2).[3][4] ChemSrc.
-
Huateng Pharma. (2023). Heterocyclic Building Blocks: Catalog No. 2038830.[5][6] Hunan Huateng Pharmaceutical Co., Ltd.[2]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for benzamide scaffold utility).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Reference for aniline-amide kinase inhibitor design principles).
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